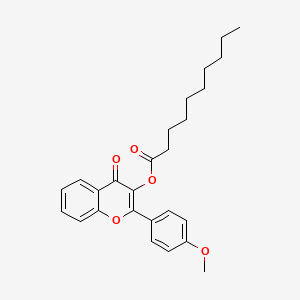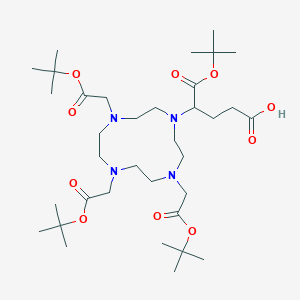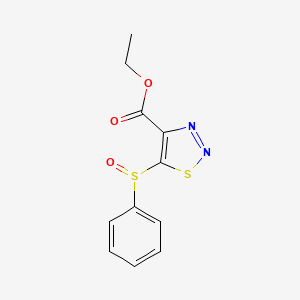triazin-2-yl)sulfanyl)propanoate CAS No. 306978-77-8](/img/structure/B3123344.png)
Ethyl 2-((8-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate
Descripción general
Descripción
This compound is also known as Propanoic acid, 2-[(8-methyl-4-oxo-4H-pyrido[1,2-a]-1,3,5-triazin-2-yl)thio]-, ethyl ester . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Molecular Structure Analysis
The molecular formula of this compound is C13H15N3O3S, and it has a molecular weight of 293.34 . The structure includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with a 1,3,5-triazine ring .Physical and Chemical Properties Analysis
The compound is a cream powder with a melting point of 184 °C . Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes current knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. Microorganisms capable of degrading ETBE aerobically and the potential for anaerobic degradation, although less understood, are discussed, highlighting the environmental impact and degradation pathways of similar chemical compounds (Thornton et al., 2020).
Toxicological Review of Ethyl tertiary-Butyl Ether (ETBE) : This paper reviews the toxicity of ETBE, an oxygenate used to reduce vehicle exhaust emissions. It discusses exposure routes, metabolism, and toxic effects, providing a comparative perspective on the toxicology of ether compounds which could offer insights into safety and environmental considerations for related chemicals (Mcgregor, 2007).
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This review focuses on the reaction pathways of the ABTS radical cation-based assays for measuring antioxidant capacity, illustrating the complexity of chemical interactions in biological assays. Such studies could be indirectly relevant to understanding how the specific chemical might be studied or utilized in research contexts related to antioxidant properties (Ilyasov et al., 2020).
Although these papers do not directly address the specific compound you asked about, they reflect the types of scientific inquiry and methodologies that could be applied to studying complex chemicals like "Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate." For more targeted information, a more specialized chemical database or direct inquiry to researchers in the field may be necessary.
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not provided, similar compounds have been evaluated for their in vitro anti-HIV-1 activity . These compounds bind into the active site of PFV integrase (IN), a key enzyme in the HIV-1 virus, such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .
Propiedades
IUPAC Name |
ethyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-19-11(17)9(3)20-12-14-10-7-8(2)5-6-16(10)13(18)15-12/h5-7,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZQRSVNSSJVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=O)N2C=CC(=CC2=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)



![N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide](/img/structure/B3123299.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123310.png)


![(E)-N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123324.png)
![(E)-N-(3-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123325.png)

![2-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B3123332.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3123338.png)
![Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B3123350.png)
